molecular formula C26H23F3N2S B2712547 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole CAS No. 339277-15-5

4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole

Cat. No. B2712547
CAS RN: 339277-15-5
M. Wt: 452.54
InChI Key: AAPJPDGBQBCJHQ-UHFFFAOYSA-N
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Description

“4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole” is a chemical compound with the molecular formula C26H23F3N2S and a molecular weight of 452.54. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Molecular Structure Analysis

Imidazole, the core structure of the compound, is a five-membered heterocyclic ring containing two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Corrosion Inhibition : Imidazole derivatives, including variants of 4,5-diphenyl-imidazole, have been studied for their effectiveness as corrosion inhibitors. For instance, Singh et al. (2017) explored the corrosion inhibition performance of three novel imidazole derivatives for J55 steel in a CO2 saturated brine solution, highlighting their potential in protecting metals in corrosive environments (Singh et al., 2017).

  • Fluorescence Studies : The fluorescence properties of substituted imidazoles, including 4,5-diphenylimidazole, have been investigated. Testa (1991) found that hydrogen-bonded dimers in 4,5-diphenylimidazole contribute to radiationless decay channels, suggesting applications in fluorescence-based technologies (Testa, 1991).

  • Polymer Chemistry : Dai et al. (2016) studied the use of bis-imidazolium crosslinked polysulfone membranes for enhanced conductivity in hydroxide exchange membranes. This research indicates the potential of imidazole derivatives in creating more efficient ion-conducting channels in polymers (Dai et al., 2016).

  • Synthetic Chemistry : Shaterian et al. (2011) utilized Brønsted acidic ionic liquids for synthesizing highly substituted imidazoles, demonstrating the versatility of imidazole derivatives in chemical synthesis (Shaterian et al., 2011).

  • Material Science : Rafiee and Rasekh (2017) synthesized novel aromatic polyimides with pendent triaryl imidazole moieties. These polyimides showed promising properties such as solubility in organic solvents and stability up to high temperatures, indicating their potential in advanced material applications (Rafiee & Rasekh, 2017).

  • Molecular Docking Studies : Sharma et al. (2018) conducted molecular docking studies of tetraaryl substituted imidazoles to understand their inhibitory activity against enzymes, suggesting applications in drug design and molecular biology (Sharma et al., 2018).

  • Photochromism : Bai et al. (2010) explored the synthesis of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation to form dimers, which exhibited photochromism in solution upon irradiation, indicating potential applications in photoresponsive materials (Bai et al., 2010).

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions for “4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole” and other imidazole derivatives could involve further exploration of their potential uses in drug development .

properties

IUPAC Name

4,5-diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)32-18-19-10-9-15-22(17-19)26(27,28)29/h3-15,17H,2,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPJPDGBQBCJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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